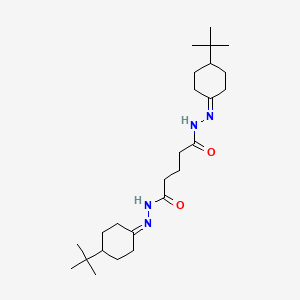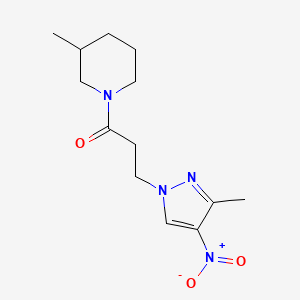![molecular formula C18H16N6O B14922416 2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B14922416.png)
2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of 2-hydroxybenzaldehyde and a triazinoindole moiety, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-hydroxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 2-hydroxybenzaldehyde with 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Hydroxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its potential therapeutic applications include treatments for viral infections, cancer, and bacterial infections.
Mécanisme D'action
The mechanism of action of 2-hydroxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of viral enzymes, preventing viral replication, or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-hydroxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Compared to these compounds, 2-hydroxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is unique due to its specific structural features and the combination of the 2-hydroxybenzaldehyde and triazinoindole moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H16N6O |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H16N6O/c1-2-11-7-8-14-13(9-11)16-17(20-14)21-18(24-22-16)23-19-10-12-5-3-4-6-15(12)25/h3-10,25H,2H2,1H3,(H2,20,21,23,24)/b19-10+ |
Clé InChI |
KCMNBNIWLPKADN-VXLYETTFSA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC=CC=C4O |
SMILES canonique |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B14922341.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B14922351.png)
![ethyl 4-{[(2E)-2-cyano-3-{4-[(naphthalen-2-ylsulfonyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B14922355.png)

![5-[chloro(difluoro)methyl]-4-{[(E)-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B14922360.png)

![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14922377.png)
methanone](/img/structure/B14922381.png)
![(2E)-5-ethoxy-2-{[(2-methoxyethyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B14922388.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14922389.png)
![3-[(4Z)-4-(4-butoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14922404.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14922408.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B14922411.png)
![4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14922414.png)
